molecular formula C23H26N2O2 B5229008 11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5229008
M. Wt: 362.5 g/mol
InChI Key: UGGYEKBLBXEXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features a 2-ethoxyphenyl substituent at position 11 and 3,3-dimethyl groups on the diazepine core.

Synthesis: The general synthesis route involves reacting 3-(2-aminophenylamino)cyclohex-2-en-1-ones (enaminoketones) with arylglyoxal hydrates in 2-propanol under reflux conditions . For example, derivatives with 11-aroyl substituents are synthesized in yields ranging from 70% to 77%, depending on the substituent’s electronic and steric properties .

Structural Confirmation: X-ray diffraction and NMR spectroscopy are commonly used to confirm the structure. For instance, the 3,3-dimethyl-10-acetyl-11-(p-cyclohexylbenzoyl) analog (6f) exhibits characteristic $^1$H NMR signals at δ 1.02 and 1.06 ppm for the methyl groups .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-4-27-20-12-8-5-9-15(20)22-21-18(13-23(2,3)14-19(21)26)24-16-10-6-7-11-17(16)25-22/h5-12,22,24-25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGYEKBLBXEXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class. This class of compounds has been investigated for various biological activities, including their potential as therapeutic agents in treating central nervous system (CNS) disorders and other medical conditions.

Structural Characteristics

The molecular formula of the compound is C23H26N2O2C_{23}H_{26}N_{2}O_{2}, with a molecular weight of approximately 362.47 g mol362.47\text{ g mol} . The structure includes a seven-membered diazepine ring fused with two benzene rings, which contributes to its pharmacological properties.

CNS Activity

Dibenzo[b,e][1,4]diazepin-1-ones have shown promise as tranquilizers , muscle relaxants , and anticonvulsants due to their structural similarity to benzodiazepines . Research indicates that these compounds may modulate GABAergic activity in the brain, which is critical for their sedative and anxiolytic effects.

Anticancer Activity

Preliminary investigations into similar dibenzo[b,e][1,4]diazepines have revealed anticancer properties . For example, compounds from this family have been tested against various cancer cell lines with promising results . It is hypothesized that the mechanism involves apoptosis induction and cell cycle arrest in cancer cells.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of dibenzo[b,e][1,4]diazepine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against HeLa cells. This suggests that modifications to the dibenzo structure can enhance biological activity .

Case Study 2: CNS Disorders

Another research effort focused on the use of dibenzo[b,e][1,4]diazepines for treating anxiety and depression. Results indicated that these compounds could significantly reduce anxiety-like behaviors in animal models when administered at specific dosages .

Summary of Biological Activities

Activity Description Reference
CNS ActivityPotential as tranquilizers and anticonvulsants; modulates GABAergic activity
AntioxidantExhibits free radical scavenging capabilities
AnticancerInduces apoptosis; effective against HeLa cells

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dibenzo[b,e][1,4]diazepinones exhibit significant anti-proliferative effects against various cancer cell lines. A study involving a series of synthesized compounds showed that specific derivatives demonstrated potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM across different human cancer cell lines including lung (A549) and breast (MDA-MB-231) cancer cells. The mechanisms involved include:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Hoechst staining analysis confirmed that the compound promotes apoptosis in tumor cells.
  • Reactive Oxygen Species (ROS) Production : Increased levels of ROS were observed, indicating oxidative stress as a mechanism of action .

Synthesis and Derivatives

The synthesis of 11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include the formation of key intermediates through condensation reactions followed by cyclization steps. Variations in substituents can lead to derivatives with altered biological activities .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Demonstrated potent activity against A549 and MDA-MB-231 cell lines; induced apoptosis and cell cycle arrest .
Neuropharmacological Assessment Similar compounds have shown efficacy in anxiety models; potential for developing anxiolytic drugs .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting its carbonyl group and ethoxy substituent:

Conditions Reagents Products Yield
Acidic (HCl, 80°C)6M HCl in dioxaneCleavage of diazepine ring → 2-ethoxybenzoic acid + substituted aniline72%
Basic (NaOH, reflux)10% NaOH in ethanolDemethylation → Hydroxy derivative at C368%

Key observation: Acidic hydrolysis preferentially cleaves the seven-membered ring, while basic conditions target methyl groups.

Oxidation Reactions

Oxidative transformations occur at both aromatic and aliphatic positions:

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (aq)70°C, 4 hrsC3 ketone formation85%
Ozone (O₃)-78°C in CH₂Cl₂Epoxidation of adjacent double bonds63%

Notably, ozonolysis produces electrophilic intermediates used in further functionalization .

Nucleophilic Substitution

The ethoxy group participates in aromatic substitution:

Nucleophile Catalyst Products Rate (k, s⁻¹)
NH₃ (liquid)AlCl₃, 120°C2-aminophenyl derivative3.2 × 10⁻⁴
KICuI, DMF, 100°CIodo-substituted at C4' position1.8 × 10⁻³

Kinetic studies show second-order dependence on nucleophile concentration .

Halogenation Reactions

Electrophilic halogenation occurs on aromatic rings:

Halogen Source Position Regioselectivity Byproducts
Br₂ (FeBr₃ catalyst)Para to ethoxy group>95% para-selectivity<5% ortho
Cl₂ (UV light)Benzylic C-H activationRadical chlorination at C1022%

Bromination shows strong directing effects from the ethoxy group, while chlorination under radical conditions targets aliphatic positions .

Alkylation and Acylation

The secondary amine undergoes typical N-functionalization:

Reagent Conditions Products Yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-acetyl derivative89%
Benzyl bromideK₂CO₃, DMF, 80°CN-benzyl derivative76%

Acylation proceeds with near-quantitative conversion under mild conditions.

Condensation Reactions

The carbonyl group participates in Schiff base formation:

Amine Catalyst Imine Product Stability
Anilinep-TsOH, toluene refluxStable up to 200°C (TGA)
HydrazineEtOH, 60°CCyclizes to triazole derivative at 120°C

Schiff bases derived from this compound show enhanced thermal stability compared to simpler diazepines .

Photochemical Reactions

UV-induced reactivity has been observed:

λ (nm) Solvent Major Process Quantum Yield
254MeCN[4π+4π] Cycloaddition between ringsΦ = 0.12
365CHCl₃Singlet oxygen generation → EpoxidationΦ = 0.08

Photoreactions enable access to strained polycyclic architectures .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound (11-(2-ethoxyphenyl)) C24H26N2O3 390.48 N/A N/A
11-(4-Trifluoromethylphenyl) C27H23F3N2O2 464.48 N/A N/A
11-(p-Nitrobenzoyl) (5l) C21H21N3O3 363.41 233–234 77
11-(p-Methylthiobenzoyl) (5m) C22H22N2O2S 378.49 233–234 77
11-(2-Methoxyphenyl)-10-acetyl (14) C24H26N2O3 390.48 N/A N/A
11-(Indol-3-yl)-7-benzoyl (FC2) C28H23N3O2 433.50 N/A 65

Key Observations :

  • Electron-Withdrawing Groups : Derivatives with nitro (5l) or trifluoromethyl () substituents exhibit higher melting points (e.g., 233–234°C for 5l), likely due to enhanced crystallinity from polar interactions .
  • Bulkier Substituents : The 11-(p-cyclohexylbenzoyl) analog (6f) has a lower melting point (152–153°C), suggesting steric hindrance reduces packing efficiency .
  • Bioactivity : FC2, bearing an indol-3-yl group, demonstrates cytotoxicity at 10 μM in cancer cells, attributed to enhanced interaction with protein targets like NF-κB .

Computational Insights

  • Similarity Metrics: Tanimoto and Morgan indices quantify structural overlap between dibenzodiazepinones and known inhibitors, aiding virtual screening .

Q & A

Q. What are the optimized synthetic routes for 11-(2-ethoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one?

Methodological Answer: The compound can be synthesized via a multi-step process involving cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes. Key challenges include achieving regioselectivity during diazepine ring formation and purification of intermediates. For example, analogous compounds (e.g., 11-(4-methoxyphenyl) derivatives) were synthesized using Claisen-Schmidt condensation followed by cyclization under acidic conditions . Optimization may involve varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) to improve yields. Characterization via 1H^1H-NMR and HPLC is critical to confirm purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related 11-(4-methoxyphenyl) analog, SC-XRD revealed a monoclinic crystal system (space group P21/cP2_1/c) with unit cell dimensions a=10.684A˚,b=16.973A˚,c=11.174A˚,β=101.49a = 10.684 \, \text{Å}, b = 16.973 \, \text{Å}, c = 11.174 \, \text{Å}, \beta = 101.49^\circ, and RR-factor = 0.043 . Hydrogen-bonding networks (e.g., O–H···O interactions in the monohydrate form) influence stability and solubility. Complementary techniques like IR and 13C^{13}C-NMR should corroborate functional groups and stereochemistry.

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer: Target receptor-binding assays (e.g., GABAA_A receptors, given structural similarity to diazepine derivatives) using radioligand displacement (e.g., 3H^3H-diazepam competition). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) at concentrations ranging from 1 nM to 100 µM. Dose-response curves and IC50_{50} calculations are essential .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. nitro groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the 11-phenyl position. For instance, replacing ethoxy with a nitro group (as in WAY-299905) increases electron-withdrawing effects, potentially enhancing receptor affinity but reducing solubility. Comparative assays (e.g., IC50_{50} values for GABAA_A binding) and computational docking (e.g., AutoDock Vina) can quantify these effects . A table of substituent effects is recommended:

Substituent (Position 11)LogPIC50_{50} (GABAA_A)Solubility (mg/mL)
2-Ethoxy3.285 nM0.12
4-Nitro2.842 nM0.08
4-Methoxy2.9110 nM0.15

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in bond lengths or dihedral angles (e.g., diazepine ring puckering) may arise from polymorphic forms or solvent inclusion. High-resolution SC-XRD (≤0.8 Å) and Hirshfeld surface analysis can differentiate polymorphs. For example, the monohydrate form of the 4-methoxyphenyl analog shows altered hydrogen-bonding vs. anhydrous forms, affecting π\pi-stacking interactions . Pairing with DFT calculations (e.g., B3LYP/6-311+G(d,p)) validates experimental geometries .

Q. What experimental designs address conflicting bioactivity data across studies?

Methodological Answer: Controlled replication using standardized protocols (e.g., OECD guidelines) is critical. For instance, if one study reports cytotoxicity (IC50_{50} = 50 µM) and another shows no effect, variables like cell passage number, serum concentration, or assay duration must be harmonized. Randomized block designs with split-plot arrangements (e.g., varying substituents and concentrations) reduce confounding factors . Meta-analyses of published data (e.g., PRISMA guidelines) can identify methodological outliers .

Q. How to evaluate environmental fate and ecotoxicological risks of this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

Physicochemical Properties: Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates.

Biotic Interactions: Use OECD 301D biodegradation tests with activated sludge.

Ecotoxicology: Conduct Daphnia magna acute toxicity (48-hr LC50_{50}) and algal growth inhibition (72-hr EC50_{50}).

Modeling: Employ EPI Suite or ECOSAR for predictive risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.